2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a substituted dihydroimidazole featuring a 4-bromophenylmethyl sulfanyl group at position 2 and a 3,4-dimethoxybenzoyl moiety at position 1. The dihydroimidazole core (4,5-dihydro-1H-imidazole) introduces partial saturation, which may influence conformational flexibility and electronic properties compared to fully aromatic imidazoles.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-24-16-8-5-14(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-13-3-6-15(20)7-4-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXYHXAHLHLXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 4-bromobenzylthiourea.
Cyclization: The intermediate is then cyclized with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the imidazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Imidazole Derivatives
Key Observations:
- Position 1 Modifications: The target compound’s 3,4-dimethoxybenzoyl group contrasts with sulfonyl (e.g., ), alkyl (e.g., pentyl in ), and aryl groups (e.g., 3-methoxyphenyl in ). The benzoyl moiety may enhance π-π stacking and hydrogen bonding compared to sulfonyl or alkyl groups.
- Position 2 Variations: The [(4-bromophenyl)methyl]sulfanyl group is distinct from simple halophenyl (e.g., ) or phenyl substituents. The sulfanyl linker (-S-CH2-) may improve solubility and offer metabolic stability compared to direct aryl linkages.
Pharmacological and Physicochemical Properties
Physicochemical Characteristics
- Melting Points: Analogous compounds like 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole melt at 152–154°C . The target’s dimethoxybenzoyl group may elevate this due to increased molecular weight and polarity.
- Solubility: Sulfanyl and benzoyl groups likely enhance aqueous solubility compared to purely aromatic derivatives (e.g., ).
- Crystallography: Derivatives like 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole exhibit dihedral angles of 30.1°–64.3° between aryl and imidazole rings, influencing solid-state packing . The target’s bulkier substituents may further distort these angles.
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18BrN2O3S
- Molecular Weight : 396.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Sharma et al. evaluated various imidazole compounds against Gram-positive and Gram-negative bacteria using the Kirby-Bauer disc diffusion method. The results showed that several derivatives, including those similar to our compound of interest, displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| This compound | E. coli | 18 |
| Norfloxacin (Control) | S. aureus | 25 |
| Norfloxacin (Control) | E. coli | 22 |
These findings suggest that the compound has a promising profile for further development as an antibacterial agent.
Anticancer Activity
Imidazole derivatives are also known for their anticancer properties. A study highlighted the cytotoxic effects of various imidazole compounds on cancer cell lines. The compound in focus demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with an IC50 value indicating effective dosage levels.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
This suggests that the compound may act through mechanisms involving apoptosis or cell cycle arrest.
Study on Antibacterial Efficacy
In a comparative study published by Jain et al., several imidazole derivatives were synthesized and tested for their antibacterial efficacy. The study reported that modifications to the phenyl ring significantly influenced the antibacterial activity of the compounds. The specific structure of This compound was found to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
Research on Anticancer Properties
A recent review summarized various synthetic routes for imidazole derivatives and their biological activities. The review noted that the presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances the cytotoxicity of these compounds against cancer cells. The compound was highlighted as a candidate for further exploration in anticancer drug development due to its favorable structure-activity relationship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
